1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by its unique triazolo-pyrazine structure, which makes it a valuable building block in the synthesis of various biologically active molecules .
Properties
CAS No. |
2758003-80-2 |
|---|---|
Molecular Formula |
C10H16Cl2N6 |
Molecular Weight |
291.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1,2,4-triazole with pyrazine derivatives under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Fezolinetant: A compound with a similar triazolo-pyrazine structure, used as a neurokinin receptor antagonist.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another triazolo-pyrazine derivative with applications in medicinal chemistry.
Uniqueness: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which enhances its biological activity and makes it a versatile scaffold for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
